molecular formula C17H20N2O3 B10986819 N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10986819
M. Wt: 300.35 g/mol
InChI Key: QYRLBWISAXNSQR-UHFFFAOYSA-N
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Description

    Reagents: Intermediate from Step 2, acetic anhydride, base (e.g., triethylamine)

    Conditions: Room temperature

    Reaction: Acetylation to form the final product

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 4-(1H-pyrrol-1-yl)phenol, which is then subjected to further reactions to introduce the tetrahydropyran and acetamide groups.

  • Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol

      Reagents: 4-bromophenol, pyrrole, base (e.g., potassium carbonate)

      Conditions: Heating under reflux in a suitable solvent (e.g., DMF)

      Reaction: Nucleophilic substitution to form 4-(1H-pyrrol-1-yl)phenol

  • Step 2: Formation of the Tetrahydropyran Ring

      Reagents: 4-(1H-pyrrol-1-yl)phenol, tetrahydropyran-4-one, acid catalyst (e.g., p-toluenesulfonic acid)

      Conditions: Heating under reflux

      Reaction: Cyclization to form the tetrahydropyran ring

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinones.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

  • Reduction: : The pyrrole ring can be reduced to form pyrrolidine derivatives.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

  • Substitution: : The hydroxy group can undergo nucleophilic substitution reactions.

      Reagents: Alkyl halides or acyl chlorides

      Conditions: Basic medium

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyrrole ring would yield pyrrolidine derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrole and tetrahydropyran rings can engage in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)butanamide]
  • N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)cyclohexyl]acetamide
  • N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Uniqueness

N-(4-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to the presence of the tetrahydropyran ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C17H20N2O3/c20-15-5-3-14(4-6-15)18-16(21)13-17(7-11-22-12-8-17)19-9-1-2-10-19/h1-6,9-10,20H,7-8,11-13H2,(H,18,21)

InChI Key

QYRLBWISAXNSQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=C(C=C2)O)N3C=CC=C3

Origin of Product

United States

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